molecular formula C7H17NO7P2 B1677989 [1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid

[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid

Cat. No.: B1677989
M. Wt: 289.16 g/mol
InChI Key: GKUBJNUBGKBXKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NE58027 involves the reaction of piperidine with phosphonic acid derivatives under controlled conditions. The process typically includes the following steps:

    Formation of the intermediate: Piperidine is reacted with a phosphonic acid derivative to form an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield NE58027.

Industrial Production Methods

Industrial production of NE58027 follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

NE58027 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different phosphonic acid derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and substituted piperidine compounds.

Scientific Research Applications

NE58027 has a wide range of applications in scientific research:

Mechanism of Action

NE58027 exerts its effects by inhibiting the enzyme farnesyl diphosphate synthase. This inhibition disrupts the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound binds to the active site of the enzyme, preventing the conversion of substrates into products .

Comparison with Similar Compounds

Similar Compounds

    Alendronic acid: Another bisphosphonate used in the treatment of bone diseases.

    Risedronic acid: Similar to NE58027, it inhibits farnesyl diphosphate synthase.

    Ibandronic acid: Used for the prevention and treatment of osteoporosis.

Uniqueness

NE58027 is unique due to its specific molecular structure, which allows it to interact with farnesyl diphosphate synthase in a distinct manner. This unique interaction makes it a valuable tool in research focused on enzyme inhibition and related pathways .

Properties

Molecular Formula

C7H17NO7P2

Molecular Weight

289.16 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-2-piperidin-2-ylethyl)phosphonic acid

InChI

InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h6,8-9H,1-5H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

GKUBJNUBGKBXKR-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1CCNC(C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NE58027;  NE 58027;  NE-58027.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid
Reactant of Route 2
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid
Reactant of Route 3
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid
Reactant of Route 4
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid
Reactant of Route 5
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid
Reactant of Route 6
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid

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